1-Chloro-5-ethoxypentane
Description
1-Chloro-5-ethoxypentane (CAS: 30888-96-1) is a chlorinated ether with a linear pentane backbone. Its structure comprises a chlorine atom at the terminal carbon (C1) and an ethoxy group (-OCH2CH3) at the fifth carbon (C5), yielding the molecular formula C7H15ClO and a molecular weight of 150.64 g/mol. Historically, this compound was utilized as a specialty intermediate in organic synthesis, particularly in alkylation or etherification reactions.
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-chloro-5-ethoxypentane |
InChI |
InChI=1S/C7H15ClO/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
KOFVMVKXNODFFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical properties of 1-Chloro-5-ethoxypentane and analogous compounds:
Functional Group Impact on Properties
Ethoxy vs. Methoxy Substituents :
The ethoxy group in this compound imparts greater lipophilicity compared to the methoxy analog (1-Chloro-5-methoxypentane), affecting solubility and reaction kinetics in polar solvents. Methoxy derivatives may exhibit higher boiling points due to reduced steric hindrance .Saturation vs. Unsaturation :
The presence of a double bond in 1-Chloro-5-methoxy-2-pentene (C=C at C2) lowers its molecular weight and enhances reactivity toward electrophilic addition (e.g., halogenation, hydrohalogenation). This contrasts with the saturated backbone of this compound, which favors substitution reactions (e.g., SN2) .Positional Isomerism : 5-Chloro-1-pentene lacks an ether group but features a terminal alkene and chloro group. This structure facilitates elimination or polymerization reactions, diverging from the ether-mediated reactivity of this compound .
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